30-Fold Increase in VDR Agonist Potency Over Parent Lithocholic Acid
Lithocholic acid acetate (3-(Acetyloxy)cholan-24-oate) is a significantly more potent agonist of the human Vitamin D Receptor (VDR) than the endogenous ligand lithocholic acid (LCA). In a cotransfection assay, LCA acetate activated VDR with an EC50 of 0.40 μM, demonstrating a 30-fold increase in potency compared to LCA, which has an EC50 of 12.1 μM [1]. Other C3-modified analogs, such as LCA formate (EC50 = 4.0 μM) and 3-keto-LCA (EC50 = 6.8 μM), are less potent than LCA acetate but more effective than LCA [1].
| Evidence Dimension | VDR Activation Potency (EC50) |
|---|---|
| Target Compound Data | 0.40 μM |
| Comparator Or Baseline | Lithocholic Acid (LCA): 12.1 μM; LCA formate: 4.0 μM; 3-keto-LCA: 6.8 μM |
| Quantified Difference | Target is 30.25-fold more potent than LCA |
| Conditions | Cotransfection assay in HEK293 cells with a VDR expression vector and a luciferase reporter gene |
Why This Matters
This 30-fold increase in potency is critical for experimental sensitivity and physiological relevance, allowing researchers to use lower concentrations to achieve robust VDR activation while minimizing potential off-target effects associated with high ligand concentrations.
- [1] Adachi R, et al. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative. J Lipid Res. 2005 Jan;46(1):46-57. View Source
